molecular formula C7H8F2N2O B13331677 3-Amino-1-(2,2-difluoroethyl)-1,4-dihydropyridin-4-one

3-Amino-1-(2,2-difluoroethyl)-1,4-dihydropyridin-4-one

Katalognummer: B13331677
Molekulargewicht: 174.15 g/mol
InChI-Schlüssel: JQDCFDXWAZPKGX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-1-(2,2-difluoroethyl)-1,4-dihydropyridin-4-one is a chemical compound with a unique structure that includes an amino group, a difluoroethyl group, and a dihydropyridinone ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(2,2-difluoroethyl)-1,4-dihydropyridin-4-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a difluoroethylamine with a suitable pyridine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and production rates .

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-1-(2,2-difluoroethyl)-1,4-dihydropyridin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted products .

Wissenschaftliche Forschungsanwendungen

3-Amino-1-(2,2-difluoroethyl)-1,4-dihydropyridin-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-Amino-1-(2,2-difluoroethyl)-1,4-dihydropyridin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Compared to these similar compounds, 3-Amino-1-(2,2-difluoroethyl)-1,4-dihydropyridin-4-one has a unique dihydropyridinone ring structure, which may confer different chemical and biological properties. This uniqueness makes it a valuable compound for specific research and industrial applications .

Eigenschaften

Molekularformel

C7H8F2N2O

Molekulargewicht

174.15 g/mol

IUPAC-Name

3-amino-1-(2,2-difluoroethyl)pyridin-4-one

InChI

InChI=1S/C7H8F2N2O/c8-7(9)4-11-2-1-6(12)5(10)3-11/h1-3,7H,4,10H2

InChI-Schlüssel

JQDCFDXWAZPKGX-UHFFFAOYSA-N

Kanonische SMILES

C1=CN(C=C(C1=O)N)CC(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.